Cas no 2097918-57-3 (N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide structure](https://www.kuujia.com/scimg/cas/2097918-57-3x500.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide
- N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-methylsulfanylbenzamide
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- Inchi: 1S/C17H17NO2S/c1-21-14-6-4-5-12(9-14)17(19)18-10-13-11-20-16-8-3-2-7-15(13)16/h2-9,13H,10-11H2,1H3,(H,18,19)
- InChI Key: IHLPRHVDQWACRU-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C(NCC1COC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 299.09799996 g/mol
- Monoisotopic Mass: 299.09799996 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 299.4
- Topological Polar Surface Area: 63.6
- XLogP3: 3.2
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-8330-20μmol |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-3mg |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-10mg |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-10μmol |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-15mg |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-30mg |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-2μmol |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-1mg |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-5mg |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-8330-5μmol |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide |
2097918-57-3 | 5μmol |
$63.0 | 2023-09-08 |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
Additional information on N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide
Comprehensive Analysis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide (CAS No. 2097918-57-3)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide (CAS No. 2097918-57-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, often abbreviated for convenience in scientific literature, belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both a benzofuran and a methylsulfanyl moiety in its structure makes it a promising candidate for further exploration in drug discovery and development.
In recent years, the scientific community has shown increasing interest in benzofuran-containing compounds, particularly due to their role in modulating various biological pathways. The 2,3-dihydro-1-benzofuran scaffold, a key component of this compound, is frequently studied for its potential anti-inflammatory, antioxidant, and neuroprotective properties. Researchers are particularly intrigued by how the methylsulfanyl group might influence the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile. This has led to a surge in searches for "benzamide derivatives in drug discovery" and "benzofuran-based therapeutic agents," reflecting the growing demand for innovative small molecules in medicine.
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide typically involves multi-step organic reactions, with careful attention to the introduction of the methylsulfanyl substituent at the meta-position of the benzamide ring. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are routinely employed to confirm its purity and structural integrity. The compound's CAS number 2097918-57-3 serves as a unique identifier in chemical databases, facilitating its tracking in global research efforts. Recent publications have explored its potential as a kinase inhibitor, sparking discussions in online forums about "small molecule inhibitors for cancer therapy" and "targeted drug design strategies."
From a pharmaceutical perspective, the lipophilicity imparted by the benzofuran and methylsulfanyl groups suggests favorable membrane permeability, a critical factor in drug development. Computational chemistry studies have modeled its potential interactions with various biological targets, generating interest in "computer-aided drug design" and "molecular docking simulations." The compound's structure-activity relationship (SAR) is currently under investigation, with particular focus on how modifications to either the benzofuran or benzamide portions might enhance its therapeutic potential. These studies align with current industry trends toward personalized medicine and precision therapeutics, topics frequently searched by healthcare professionals and researchers alike.
In biochemical assays, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide has demonstrated interesting interactions with various enzyme systems. Its methylsulfanyl group may participate in unique binding interactions with biological targets, a subject of particular interest in "fragment-based drug discovery" discussions. The compound's stability under physiological conditions is another area of active research, with scientists investigating its potential as a lead compound for further optimization. These investigations coincide with growing public interest in "novel drug development processes" and "biopharmaceutical innovation," as evidenced by search engine query trends.
The commercial availability of CAS No. 2097918-57-3 through specialty chemical suppliers has facilitated broader research into its applications. Quality control specifications typically require ≥95% purity, as determined by HPLC analysis, ensuring reliability for experimental use. Storage recommendations generally suggest protection from light and moisture at controlled temperatures, standard practices for organic research compounds. These practical considerations are often searched by laboratory technicians and procurement specialists using terms like "handling sensitive organic compounds" and "chemical storage best practices."
Looking forward, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide represents an intriguing case study in modern medicinal chemistry. Its dual heterocyclic and thioether functionalities offer multiple vectors for structural modification, aligning with current strategies in combinatorial chemistry. As research continues, this compound may contribute to advancements in understanding molecular recognition processes and ligand-protein interactions, topics generating substantial interest in both academic and industrial research circles. The ongoing exploration of this molecule exemplifies the dynamic nature of contemporary pharmaceutical research and its response to the global demand for innovative therapeutic solutions.
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